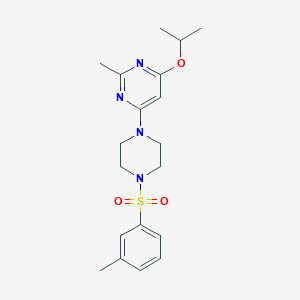![molecular formula C9H14FI B2511328 1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287273-67-8](/img/structure/B2511328.png)
1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. Bicyclo[1.1.1]pentanes are known for their unique three-dimensional structure, which makes them valuable in various fields, including drug design and materials science. The compound features a fluorobutyl group and an iodine atom attached to the bicyclo[1.1.1]pentane core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a precursor. One common method includes the radical addition of 4-fluorobutyl iodide to [1.1.1]propellane under photochemical conditions. This reaction proceeds efficiently under visible light, without the need for catalysts or additives, making it a scalable and straightforward approach .
Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve continuous flow processes, which allow for the generation of [1.1.1]propellane on demand. These processes can produce gram to kilogram quantities of the desired compounds .
Analyse Chemischer Reaktionen
1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The fluorobutyl group can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can also be performed to modify the fluorobutyl group.
Radical Reactions: The compound can participate in radical reactions, which are useful for further functionalization of the bicyclo[1.1.1]pentane core.
Common reagents used in these reactions include sodium arylsulfinates for radical reactions and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Bicyclo[1.1.1]pentane derivatives are explored as bioisosteres for para-substituted benzene rings in drug design.
Materials Science: The compound is used in the development of new materials, such as molecular rods, liquid crystals, and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane is primarily related to its ability to act as a bioisostere. By mimicking the geometry and electronic properties of para-substituted benzene rings, the compound can interact with biological targets in a similar manner. This interaction often involves binding to specific receptors or enzymes, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
1-(4-Methylbutyl)-3-iodobicyclo[1.1.1]pentane: Similar structure but with a methyl group instead of a fluorine atom.
1-(4-Chlorobutyl)-3-iodobicyclo[1.1.1]pentane: Contains a chlorine atom instead of fluorine.
1-(4-Bromobutyl)-3-iodobicyclo[1.1.1]pentane: Features a bromine atom in place of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science .
Eigenschaften
IUPAC Name |
1-(4-fluorobutyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FI/c10-4-2-1-3-8-5-9(11,6-8)7-8/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRILPSQHGJXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Cyclopropyl-3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2511245.png)
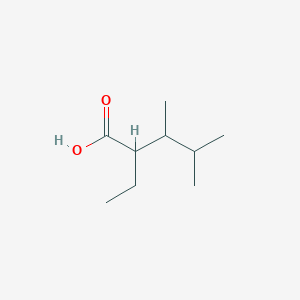
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)
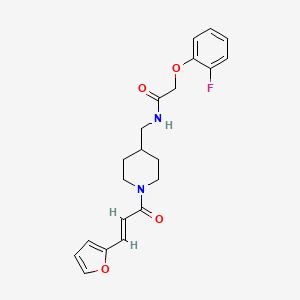
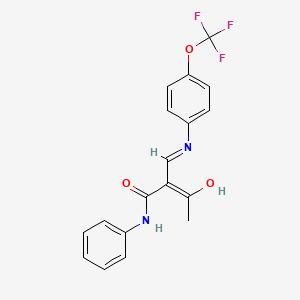
![1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2511253.png)
![2-[(3-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
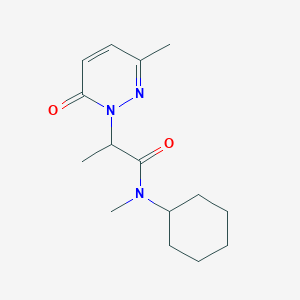
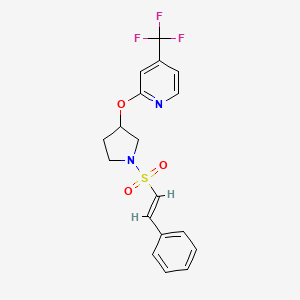
![N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2511261.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)
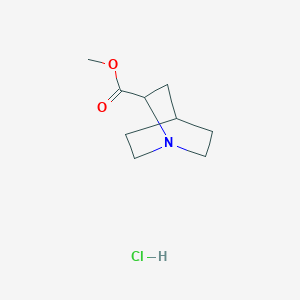
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2511266.png)
